

Application Notes and Protocols: The 1,4-Dihydropyridine Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: 1,4-Dihydropyrazine

Cat. No.: B12976148

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A Note on the Scaffold: While the query specified "**1,4-dihydropyrazine**," the available scientific literature with detailed medicinal chemistry applications and protocols predominantly focuses on the closely related and extensively studied "1,4-dihydropyridine" (DHP) scaffold. The 1,4-DHP nucleus is a privileged structure in drug discovery, forming the basis for numerous therapeutic agents.^{[1][2][3]} This document will therefore provide detailed application notes and protocols for the 1,4-dihydropyridine scaffold, which is of significant interest to researchers, scientists, and drug development professionals.

The 1,4-dihydropyridine scaffold is a versatile heterocyclic motif that has been extensively explored in medicinal chemistry, leading to the development of a wide range of therapeutic agents.^[4] Initially recognized for their role as L-type calcium channel blockers in the treatment of cardiovascular diseases, the applications of 1,4-DHP derivatives have expanded to include anticancer, neuroprotective, anti-inflammatory, and antimicrobial activities.^{[1][2][4][5]}

Anticancer Applications

Recent research has highlighted the potential of 1,4-dihydropyridine derivatives as potent anticancer agents.^{[6][7]} These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.^[7]

Quantitative Data: In Vitro Anticancer Activity of 1,4-Dihydropyridine Derivatives

Compound ID	Cell Line	IC50 (μM)	Reference Compound	IC50 (μM)
7b	Glioblastoma (U87MG)	1.8 ± 0.1	Carboplatin	2.5 ± 0.2
7d	Lung Cancer (A549)	2.1 ± 0.1	Gemcitabine	3.2 ± 0.3
7e	Colorectal Adenocarcinoma (Caco-2)	1.5 ± 0.1	Daunorubicin	2.8 ± 0.2
7f	Glioblastoma (U87MG)	2.0 ± 0.2	Carboplatin	2.5 ± 0.2

Table 1: Summary of in vitro anticancer activity of selected 1,4-dihydropyridine derivatives. Data extracted from a study on 1,4-dihydropyridine based compounds bearing a benzylpyridinium moiety.[\[7\]](#)[\[8\]](#)

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of 1,4-dihydropyridine derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[\[7\]](#)[\[8\]](#)

Materials:

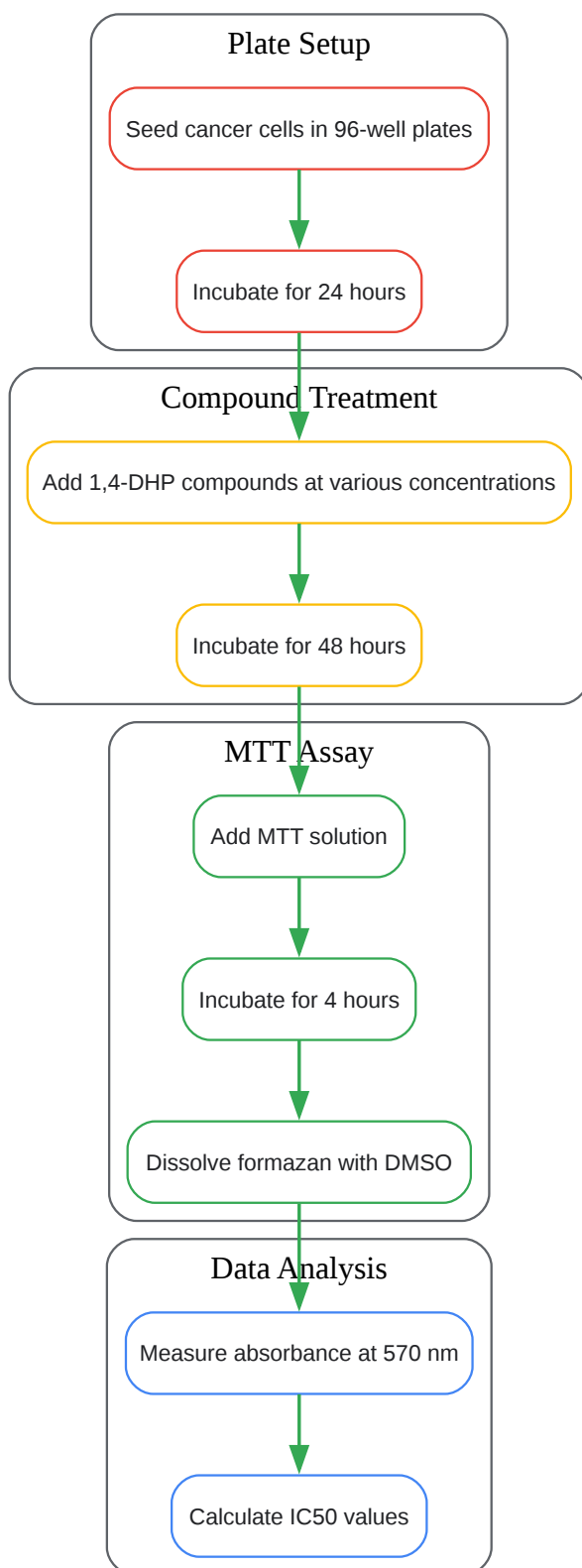
- Cancer cell lines (e.g., U87MG, A549, Caco-2)
- DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
- 1,4-Dihydropyridine compounds dissolved in DMSO
- MTT solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)

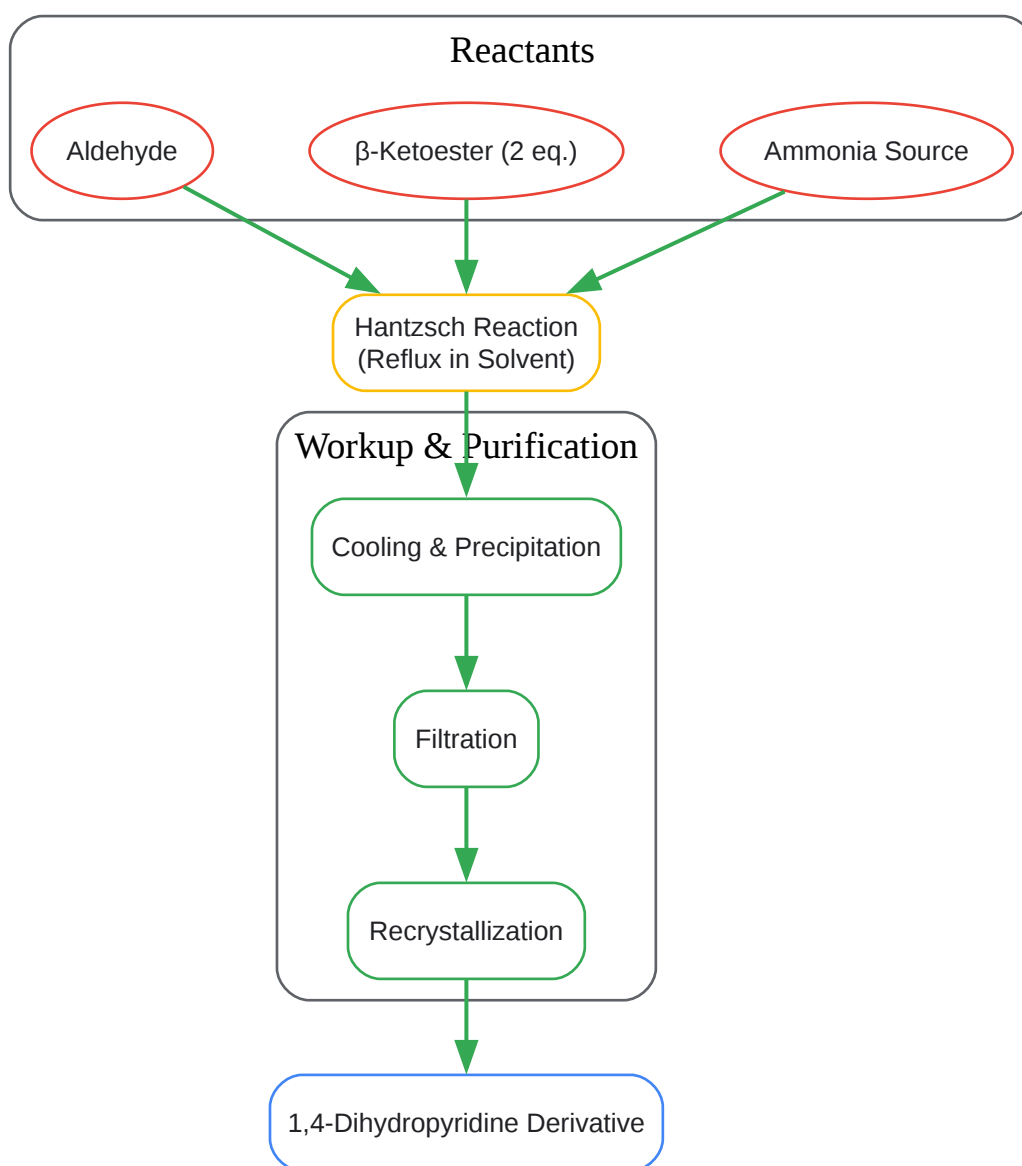
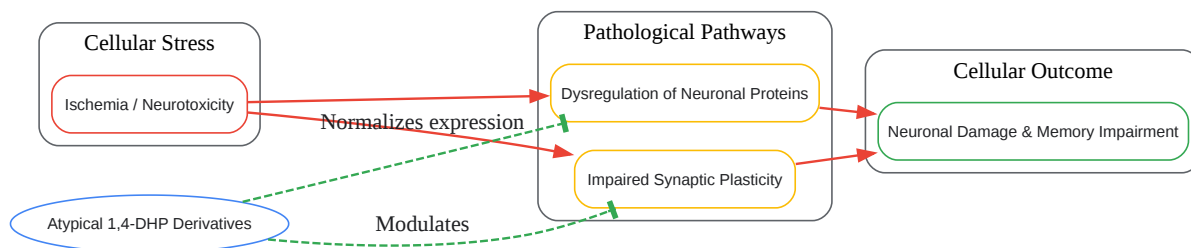
- 96-well plates
- Microplate reader

Procedure:

- Seed the cancer cells in 96-well plates at a density of 5×10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
- After 24 hours, treat the cells with various concentrations of the 1,4-dihydropyridine compounds.
- Incubate the plates for an additional 48 hours.
- Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours.
- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and the IC₅₀ values.

Diagram of Experimental Workflow for Anticancer Screening





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